4-Benzyl-2,6-bis(fluoromethyl)morpholine
Description
Ethyl 5-amino-4-chloro-2-nitrobenzoate (CAS No. 2208821-82-1) is a substituted benzoate ester with the molecular formula C₉H₉ClN₂O₄ and a molecular weight of 244.63 g/mol . Structurally, it features a nitro group (-NO₂) at the 2-position, an amino group (-NH₂) at the 5-position, and a chlorine atom at the 4-position on the benzene ring, esterified with an ethyl group (Figure 1). This compound is commercially available in quantities ranging from 250 mg to 5 g, with prices reflecting its specialized synthesis (e.g., 1 g costs €109.00) .
The presence of multiple functional groups—nitro, amino, chloro, and ester—imparts unique physicochemical properties, such as polarity and hydrogen-bonding capacity, which influence its applications in pharmaceutical intermediates or organic synthesis .
Properties
IUPAC Name |
4-benzyl-2,6-bis(fluoromethyl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c14-6-12-9-16(10-13(7-15)17-12)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWGSDSLUUDVPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(CN1CC2=CC=CC=C2)CF)CF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2,6-bis(fluoromethyl)morpholine typically involves the reaction of morpholine with benzyl chloride and fluoromethylating agents. One common method includes the use of palladium-catalyzed hydrogenation. For example, the compound can be synthesized by reacting this compound with palladium on activated carbon in methanol at 25°C for 15 hours, followed by treatment with hydrochloric acid in methanol at 25°C for 0.5 hours .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the use of scalable catalytic processes and continuous flow reactors could be explored to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-2,6-bis(fluoromethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as sodium azide or sodium methoxide.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of de-fluorinated or de-benzylated products.
Substitution: Formation of azide or methoxy derivatives.
Scientific Research Applications
4-Benzyl-2,6-bis(fluoromethyl)morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Benzyl-2,6-bis(fluoromethyl)morpholine involves its interaction with molecular targets through its benzyl and fluoromethyl groups. These interactions can lead to the inhibition of specific enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Molecular Properties
Ethyl 5-amino-4-chloro-2-nitrobenzoate belongs to a family of substituted benzoates and nitroaromatics. Key analogues include:
Key Observations:
Substituent Effects: Halogen Position: Replacing 4-Cl with 4-F (as in Ethyl-5-amino-2-chloro-4-fluorobenzoate) reduces molecular weight and may alter electronic properties (e.g., fluorine’s electronegativity enhances polarity) . Functional Group Variation: Carboxylic acid derivatives (e.g., 5-chloro-4-fluoro-2-nitrobenzoic acid) exhibit higher solubility in polar solvents compared to esters but lower stability in acidic conditions .
Price and Availability: Ethyl 5-amino-4-chloro-2-nitrobenzoate is more expensive than 5-nitro-2-(morpholin-4-yl)benzoic acid (€109.00 vs. €80.00 for 1 g), likely due to its multi-step synthesis involving nitro reduction and halogenation .
Physicochemical and Reactivity Comparisons
Hydrogen Bonding and Solubility:
- In contrast, morpholine-containing analogues (e.g., 5-nitro-2-(morpholin-4-yl)benzoic acid) exhibit enhanced solubility in aprotic solvents due to the morpholine ring’s basicity .
Reactivity:
- The nitro group at the 2-position is electron-withdrawing, directing electrophilic substitution to the meta position. However, the presence of the amino group at 5-position may activate the ring for nucleophilic reactions, a feature absent in non-amino-substituted analogues like 1,3-dibromo-5-nitrobenzene .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
